molecular formula C7H6F3NO B151743 (5-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 31181-84-7

(5-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B151743
CAS No.: 31181-84-7
M. Wt: 177.12 g/mol
InChI Key: GVAFEGOUIQFLQH-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-2-yl)methanol: is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group. This compound is known for its significant role in organic synthesis and its utility as a reagent and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 5-(Trifluoromethyl)pyridine with methanol under appropriate reaction conditions. This process can be carried out using different catalysts and solvents to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with controlled temperatures and pressures to ensure consistent quality and efficiency. The use of advanced catalytic systems and continuous flow reactors can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: (5-(Trifluoromethyl)pyridin-2-yl)methanol is widely used as a reagent in organic synthesis, particularly in fluorination reactions. Its unique structure allows it to act as a catalyst in various chemical transformations .

Biology and Medicine: In biological research, this compound is utilized for its potential pharmacological properties. It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .

Industry: Industrially, this compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a catalyst and reagent in large-scale chemical processes is highly valued .

Comparison with Similar Compounds

Uniqueness: (5-(Trifluoromethyl)pyridin-2-yl)methanol stands out due to its specific combination of a trifluoromethyl group and a methanol group attached to the pyridine ring. This unique structure imparts distinct chemical properties, making it a valuable reagent and catalyst in various chemical reactions .

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAFEGOUIQFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396871
Record name [5-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-84-7
Record name [5-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(Trifluoromethyl)-2-pyridinyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To the solution of 2-iodo-5-(trifluoromethyl)pyridine (CAS number 100366-75-4; 10 g, 69.4 mmol) in toluene (250 ml) at −78° C. was added n-BuLi in hexane (2.5 M, 15.0 mL, 37.5 mmol). The reaction was stirred at −78° C. for 15 minutes. To this was then added drop wise DMF (3.5 ml) and then stirred at −78° C. for 1 hour. Sodium borohydride (2.74 g, 72.0 mmol) and methanol (50 ml) were added and the resulting reaction mixture was stirred for 30 minutes and then allowed to warm to room temperature. The reaction was cooled to −10° C. and to this was then added a saturated solution of ammonium chloride. The organics were extracted with ethyl acetate (2×200 ml) and the combined organics were washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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